molecular formula C22H34N2 B5172432 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5172432
M. Wt: 326.5 g/mol
InChI Key: MWYKJAWYUDYBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrolopyrazine family, which is known for its unique chemical and physical properties. In

Scientific Research Applications

1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of certain viruses.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been proposed that this compound exerts its anticancer and antiviral effects by inhibiting various enzymes and pathways involved in cell growth and replication.
Biochemical and Physiological Effects
1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and certain viruses. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments include its potential as an anticancer and antiviral agent, as well as its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine. One potential direction is to further investigate its anticancer and antiviral properties and to explore its potential use in combination with other drugs. Another direction is to study its potential use in treating other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of cyclohexylamine with 2,5-dimethylbenzyl chloride followed by the condensation of the resulting product with 1,2-diaminocyclohexane. This reaction results in the formation of 1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine, which can be purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2/c1-17-10-11-18(2)20(15-17)16-24-14-13-23-12-6-9-21(23)22(24)19-7-4-3-5-8-19/h10-11,15,19,21-22H,3-9,12-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYKJAWYUDYBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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